molecular formula C13H15N3OS2 B3728832 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol

6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol

Cat. No. B3728832
M. Wt: 293.4 g/mol
InChI Key: VLUOUCNVZHTGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol, also known as PPPTP, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thioether-containing pyrimidines and has been synthesized using various methods.

Mechanism of Action

6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol exerts its therapeutic effects through various mechanisms of action. In cancer research, 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol induces apoptosis by activating caspase-3 and -9 and inhibiting the anti-apoptotic protein Bcl-2. 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor VEGFR-2. In cardiovascular disease research, 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol improves cardiac function by reducing oxidative stress and inflammation. 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol also reduces the expression of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation. In neurological disorder research, 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol enhances cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and reducing neuroinflammation.
Biochemical and Physiological Effects:
6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease research, 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol improves cardiac function by reducing oxidative stress and inflammation. 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol also reduces the expression of MMPs, which are involved in extracellular matrix degradation. In neurological disorder research, 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol enhances cognitive function by increasing the expression of BDNF and reducing neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol in lab experiments is its specificity for certain disease targets, which allows for targeted therapy. Another advantage is its relatively low toxicity compared to other chemotherapeutic agents. One limitation of using 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol in lab experiments is its limited solubility in water, which can affect its bioavailability. Another limitation is the lack of clinical trials in humans, which limits its potential therapeutic applications.

Future Directions

For 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol research include studying its potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Another direction is to investigate the effects of 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol in combination with other chemotherapeutic agents or targeted therapies. Further studies are also needed to determine the optimal dosage and administration of 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol for maximum therapeutic efficacy. Finally, clinical trials in humans are needed to determine the safety and efficacy of 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol in various disease models.

Scientific Research Applications

6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease research, 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol has been shown to improve cardiac function and reduce inflammation. In neurological disorder research, 6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol has been shown to enhance cognitive function and reduce neuroinflammation.

properties

IUPAC Name

4-amino-2-(3-phenylsulfanylpropylsulfanyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c14-11-9-12(17)16-13(15-11)19-8-4-7-18-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUOUCNVZHTGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-(3-phenylsulfanylpropylsulfanyl)-1H-pyrimidin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol
Reactant of Route 2
Reactant of Route 2
6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol
Reactant of Route 3
Reactant of Route 3
6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol
Reactant of Route 4
Reactant of Route 4
6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol
Reactant of Route 5
Reactant of Route 5
6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol
Reactant of Route 6
6-amino-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.